molecular formula C12H13N3O2 B1622130 6-Benzylaminothymine CAS No. 24722-42-7

6-Benzylaminothymine

Cat. No. B1622130
CAS RN: 24722-42-7
M. Wt: 231.25 g/mol
InChI Key: MQZPZYWLBWGRRD-UHFFFAOYSA-N
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Description

6-Benzylaminothymine, also known as 6-Benzylaminopurine, is a chemical compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 . It is used in scientific research due to its versatile properties.


Synthesis Analysis

While specific synthesis methods for 6-Benzylaminothymine were not found, it’s worth noting that pyrimidines, the class of compounds to which 6-Benzylaminothymine belongs, can be synthesized through various methods .


Molecular Structure Analysis

The molecular structure of 6-Benzylaminothymine is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound containing two nitrogen atoms .

Scientific Research Applications

1. Application in Plant Growth and Flavonoid Accumulation

  • Summary of Application : 6-BA treatment has been found to significantly promote mulberry differentiation and growth, as well as increase the numbers of new shoots and buds compared to the control .
  • Methods of Application : The study involved the treatment of mulberry leaves with 30 mg/L 6-BA .
  • Results : The treatment significantly increased the contents of Rutin (Rut), Isoquercitrin (IQ), and Astragaloside IV (Ast), and it strongly induced the expression of flavonoid biosynthesis-related genes .

2. Application in Hybrid Rice Seed Vigor

  • Summary of Application : 6-BA treatment after pollination has been found to improve hybrid rice seed vigor .
  • Methods of Application : A 2-year experiment was conducted to investigate the effects of 6-BA treatment after pollination on seed vigor .
  • Results : The treatment increased germination potential (GP) and vigor index (VI) of hybrid rice irrespective of cultivar and year, particularly with 50 mg/L .

3. Application in Agricultural Production

  • Summary of Application : 6-BA has been widely used in agricultural production in recent years .
  • Methods of Application : The study did not provide specific methods of application .
  • Results : 6-BA has the ability to keep the plants fresh by retarding protein, nucleic acid, and chlorophyll degradation and senescence and to enhance seed germination and seedling growth .

4. Application in Hybrid Rice Seed Antioxidant System

  • Summary of Application : 6-BA treatment after pollination improves hybrid rice seed vigor through modulating antioxidant system .
  • Methods of Application : A 2-year experiment was conducted to investigate the effects of 6-BA treatment after pollination on seed vigor and its underlying regulatory mechanisms .
  • Results : 6-BA treatment increased germination potential (GP) and vigor index (VI) of hybrid rice irrespective of cultivar and year, particularly with 50 mg/L .

5. Application in Apple Flower Bud Formation

  • Summary of Application : 6-BA promotes flower bud formation in ‘Fuji’ apple trees .
  • Methods of Application : ‘Fuji’ apple trees were sprayed with 300 mg L−1 6-BA before the onset of floral induction .
  • Results : 6-BA treatment increased flowering rate, constrained shoot growth and changed the shoot components .

6. Application in Strawberry Development

  • Summary of Application : 6-BA has effects on development in the ‘Tristar’ strawberry .
  • Methods of Application : The study did not provide specific methods of application .
  • Results : Runnering was promoted within 16 days of an initial application of an aqueous solution containing 6-BA .

7. Application in Hybrid Rice Seed Antioxidant System

  • Summary of Application : 6-BA treatment after pollination improves hybrid rice seed vigor through modulating antioxidant system .
  • Methods of Application : A 2-year experiment was conducted to investigate the effects of 6-BA treatment after pollination on seed vigor and its underlying regulatory mechanisms .
  • Results : 6-BA treatment increased germination potential (GP) and vigor index (VI) of hybrid rice irrespective of cultivar and year, particularly with 50 mg/L .

8. Application in Apple Flower Bud Formation

  • Summary of Application : 6-BA promotes flower bud formation in ‘Fuji’ apple trees .
  • Methods of Application : ‘Fuji’ apple trees were sprayed with 300 mg L−1 6-BA before the onset of floral induction .
  • Results : 6-BA treatment increased flowering rate, constrained shoot growth and changed the shoot components .

9. Application in Strawberry Development

  • Summary of Application : 6-BA has effects on development in the ‘Tristar’ strawberry .
  • Methods of Application : The study did not provide specific methods of application .
  • Results : Runnering was promoted within 16 days of an initial application of an aqueous solution containing 6-BA .

Safety And Hazards

According to a safety data sheet, 6-Benzylaminothymine is harmful if swallowed, suspected of damaging fertility or the unborn child, very toxic to aquatic life, and toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

6-(benzylamino)-5-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-10(14-12(17)15-11(8)16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQZPZYWLBWGRRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398721
Record name 6-Benzylaminothymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Benzylaminothymine

CAS RN

24722-42-7
Record name 6-Benzylaminothymine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Naydenova, K Grancharov, M Shopova… - … and Physiology Part C …, 1995 - Elsevier
… Lineweaver-Burk plots for the inhibition of 4-NP glucuronidation in rat liver microsomes by (A) 6-benzylaminothymine (component 10) or (B) 4-amino-2-benzylamino-6-…
Number of citations: 6 www.sciencedirect.com
C Wasternack, H Reinbothe - Plant Science Letters, 1977 - Elsevier
… acid (5-FOro) and ~-cyano-La-alanine) and [2-14C] Thy {eg 6-benzylaminouracil and 6-benzylaminothymine) {Table I). Under the same conditions the uptake and the degree of …
Number of citations: 12 www.sciencedirect.com
B Preussel, G Etzold, D Bärwolff, P Langen - Biochemical Pharmacology, 1969 - Elsevier
2036 Short communications tinguished from uridine-deoxyuridine phosphorylase (EC 2.4. 2.3)--catalyzing the same reaction-by its insensitivity to pyranoid nucleosides (eg 2’-deoxy-/In-…
Number of citations: 9 www.sciencedirect.com

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